molecular formula C14H19N3O6 B12699470 Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester CAS No. 2078-11-7

Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester

Cat. No.: B12699470
CAS No.: 2078-11-7
M. Wt: 325.32 g/mol
InChI Key: DVDMUEQSUFSWKK-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester is an organic compound with the molecular formula C14H19N3O6 This compound is a derivative of benzoic acid, featuring nitro groups at the 3 and 5 positions, a dipropylamino group at the 4 position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.

    Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

    Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 3,5-diamino-4-(dipropylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3,5-dinitro-4-(dipropylamino)benzoic acid.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The dipropylamino group may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2078-11-7

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 4-(dipropylamino)-3,5-dinitrobenzoate

InChI

InChI=1S/C14H19N3O6/c1-4-6-15(7-5-2)13-11(16(19)20)8-10(14(18)23-3)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3

InChI Key

DVDMUEQSUFSWKK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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